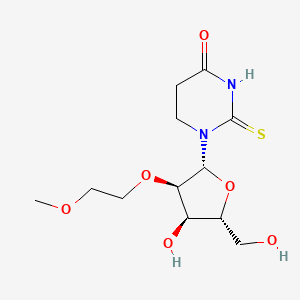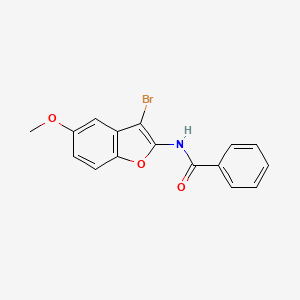
Ethyl 2-propylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-propylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis . This compound is characterized by a pyrimidine ring substituted with an ethyl ester group at the 5-position and a propyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with appropriate aldehydes and thiourea in the presence of a base such as potassium carbonate . The reaction proceeds through a series of steps including cyclization and esterification to yield the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4- and 6-positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-propylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-propylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Properties
CAS No. |
72790-14-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-propylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-9-11-6-8(7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
MTMOKWKLMLEBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)





![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)


![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)


